molecular formula C14H9N5S2 B11491723 6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(pyridin-3-yl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11491723
M. Wt: 311.4 g/mol
InChI Key: QJNGFKLCVFTKIN-AATRIKPKSA-N
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Description

3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE is a complex heterocyclic compound that incorporates a thiophene ring, a triazolothiadiazole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach involves the oxidative cyclization of hydrazones .

Industrial Production Methods

the general principles of heterocyclic synthesis, such as the use of microwave irradiation to accelerate reactions and improve yields, can be applied .

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to its bioactive effects . The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazole derivatives, such as:

Uniqueness

The uniqueness of 3-[(1E)-2-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE lies in its specific combination of a thiophene ring, a triazolothiadiazole moiety, and a pyridine ring, which imparts unique electronic and steric properties. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H9N5S2

Molecular Weight

311.4 g/mol

IUPAC Name

6-[(E)-2-pyridin-3-ylethenyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9N5S2/c1-3-10(9-15-7-1)5-6-12-18-19-13(11-4-2-8-20-11)16-17-14(19)21-12/h1-9H/b6-5+

InChI Key

QJNGFKLCVFTKIN-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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